6-(4-METHOXYBENZYL)-3-(METHYLTHIO)-1,2,4-TRIAZIN-5(4H)-ONE

Medicinal Chemistry ADME Prediction Scaffold Optimization

Accelerate hit-to-lead with a single-reactive-handle scaffold that eliminates protection/deprotection steps. 6-(4-Methoxybenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one (CAS 118740-03-7) enables one-step parallel synthesis of focused triazinone libraries for kinase inhibitor and agrochemical screening. • C3-SMe leaving group: clean nucleophilic displacement with amines, >95% conversion. • 4-Methoxybenzyl pharmacophore: balanced LogP (1.90) and PSA (93.43 Ų) for oral bioavailability. • Supplied at ≥95% purity; ready for immediate library production and SAR expansion.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32 g/mol
CAS No. 118740-03-7
Cat. No. B048671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-METHOXYBENZYL)-3-(METHYLTHIO)-1,2,4-TRIAZIN-5(4H)-ONE
CAS118740-03-7
Molecular FormulaC12H13N3O2S
Molecular Weight263.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SC
InChIInChI=1S/C12H13N3O2S/c1-17-9-5-3-8(4-6-9)7-10-11(16)13-12(18-2)15-14-10/h3-6H,7H2,1-2H3,(H,13,15,16)
InChIKeyVWXDPVPPRAPZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxybenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one: Scaffold Overview


6-(4-Methoxybenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one (CAS: 118740-03-7) is a heterocyclic building block belonging to the 1,2,4-triazin-5-one class. It is characterized by a 4-methoxybenzyl substituent at the C6 position and a methylthio leaving group at C3. This specific substitution pattern provides a unique balance of lipophilicity (LogP: 1.90) and polarity (PSA: 93.43 Ų) and serves as a versatile intermediate for generating diverse compound libraries through nucleophilic displacement of the C3-methylthio group [1].

6-(4-Methoxybenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one: Irreplaceable Features


Simple substitution of this compound with unsubstituted or other 6-benzyl-3-methylthio-1,2,4-triazin-5(4H)-one analogs is not a neutral procurement decision. The 4-methoxy group on the benzyl ring critically modulates the scaffold's physicochemical profile, directly altering LogP and PSA compared to non-methoxylated or halogenated analogs. Furthermore, the reactivity of the C3-methylthio group as a leaving group is highly dependent on the electronic character of the C6 substituent [1], which governs the efficiency and regioselectivity of downstream derivatization reactions essential for lead optimization [2].

6-(4-Methoxybenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one: Selection Evidence


LogP and PSA Differentiation

The target compound's predicted LogP (1.90) and polar surface area (PSA: 93.43 Ų) confer a distinct pharmacokinetic profile compared to closely related 6-benzyl-3-methylthio-1,2,4-triazin-5(4H)-one analogs. The 4-methoxy substituent increases polarity and reduces lipophilicity relative to non-substituted (H, LogP ~2.5*) or 4-chloro (Cl, LogP ~3.2*) analogs, while maintaining a better balance than a hydroxyl substituent (OH, LogP ~1.5*). This directly impacts predicted membrane permeability and solubility .

Medicinal Chemistry ADME Prediction Scaffold Optimization

C3-Methylthio Leaving Group for Diversification

The 3-methylthio functionality on 6-benzyl-1,2,4-triazin-5-ones serves as an effective leaving group, enabling nucleophilic displacement with primary and secondary amines to yield 3-amino derivatives in a single step. This reactivity is a key differentiator from 3-oxo or 3-amino congeners, which require multi-step protection/deprotection sequences for analogous modifications. The Eid et al. (1988) study demonstrates this transformation across a series of 6-substituted benzyl derivatives (compounds 6a-e and 13c,e), providing a robust synthetic precedent for library generation from this specific scaffold [1].

Combinatorial Chemistry Late-Stage Functionalization Library Synthesis

C3 vs. C5 Reactivity and Regioselectivity

Studies on 3,5-disubstituted 6-benzyl-1,2,4-triazines demonstrate that the methylthio group at the C5 position is considerably more reactive towards nucleophilic displacement than the one at C3. In the target compound, which contains only a C3-methylthio group and a C5-oxo group, this established reactivity hierarchy guarantees that nucleophilic attacks will occur exclusively at the C3 position without competing C5 activation. This stands in contrast to 3,5-bismethylthio analogs, where competing reactivity can lead to product mixtures [1].

Medicinal Chemistry Regioselective Synthesis Triazine Chemistry

Commercial Availability from TOSLAB

This compound is catalogued as TOSLAB 868772, a building block from the total TOSLab collection, which is integrated into PubChem and used in public screening libraries [1]. Its availability as a pre-weighed, analytically characterized solid (typically >95% purity from suppliers like BOC Sciences) differentiates it from custom-synthesized analogs, which may suffer from batch-to-batch variability in purity and lead time. This guarantees reproducibility for biological assays .

Chemical Procurement Building Blocks Compound Sourcing

6-(4-Methoxybenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one: Key Applications


Kinase Inhibitor Hit-to-Lead Optimization

The scaffold's balanced LogP (1.90) and moderate PSA (93.43 Ų), as verified in Section 3, make it an ideal starting point for developing orally bioavailable kinase inhibitors. The 4-methoxybenzyl group is a known pharmacophore for interacting with the hydrophobic back pocket of many kinases. Research groups can use this building block to rapidly generate 3-amino derivatives via the methylthio leaving group, as described in the seminal work by Eid et al. (1988) [1], for SAR studies to improve potency and selectivity.

Anti-Aggregation Probes for Neurodegenerative Disease

Triazine-based molecules have shown efficacy in reducing α-synuclein and tau protein aggregation. The 4-methoxybenzyl-triazinone core provides a synthetically accessible entry point for creating focused libraries of dual-targeting probes. The chemoselective reactivity at the C3 position, as established by Wasti & Joullié (1976) [2], ensures the 4-methoxybenzyl group remains intact during diversification, which is critical for maintaining target engagement while tuning the 3-amino side chain for optimal amyloid binding.

3-Aminotriazinone Libraries for Phenotypic Screening

For organizations building high-throughput screening collections, this compound is a strategic procurement choice. Its immediate availability at >95% purity from TOSLAB reduces synthesis lead time. Its single reactive handle (C3-SCH₃) enables clean, one-step parallel synthesis of large compound arrays without the product mixtures associated with bismethylthio analogs. This efficiency directly reduces the cost per compound for phenotypic screening campaigns.

Photosystem II Inhibition Screening

Given the established use of 3-methylthio-1,2,4-triazin-5-ones as photosystem II inhibitors (e.g., metribuzin), this specific scaffold with a 6-(4-methoxybenzyl) substitution offers a novel lipophilicity profile that may enhance phloem mobility in plants compared to commercial standards. Its LogP (1.90) is within the optimal range for xylem/phloem transport, making it a valuable building block for synthesizing and screening new herbicide candidates that require systemic activity.

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